5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the furan, benzoyl, and tert-butylphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-(4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-(2-thienylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H29NO5 |
---|---|
Molecular Weight |
459.5g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H29NO5/c1-5-33-21-14-10-19(11-15-21)25(30)23-24(18-8-12-20(13-9-18)28(2,3)4)29(27(32)26(23)31)17-22-7-6-16-34-22/h6-16,24,30H,5,17H2,1-4H3/b25-23+ |
InChI Key |
FPTQVKXEPIUSIM-WJTDDFOZSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)(C)C)O |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)(C)C)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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